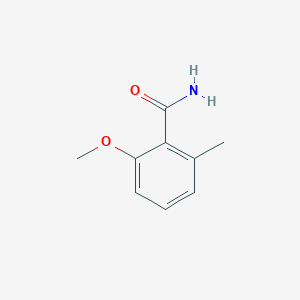

2-Methoxy-6-Methylbenzamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methoxy-6-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-4-3-5-7(12-2)8(6)9(10)11/h3-5H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQLMNZDQZOWMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methoxy-6-Methylbenzamide

Introduction: The Significance of 2-Methoxy-6-Methylbenzamide in Modern Drug Discovery

2-Methoxy-6-methylbenzamide is a key structural motif and a vital intermediate in the synthesis of a range of pharmacologically active compounds. Its unique substitution pattern on the benzene ring, featuring a methoxy and a methyl group ortho to the amide functionality, imparts specific conformational properties that are often crucial for biological activity. This guide provides a comprehensive overview of the viable synthetic pathways for 2-Methoxy-6-Methylbenzamide, intended for researchers, medicinal chemists, and professionals in drug development. The methodologies detailed herein are presented with a focus on the underlying chemical principles, practical experimental considerations, and the rationale behind the selection of specific reagents and conditions to ensure reproducibility and scalability.

Strategic Approaches to the Synthesis of 2-Methoxy-6-Methylbenzamide

The synthesis of 2-Methoxy-6-Methylbenzamide is most effectively achieved through a two-stage approach: the initial preparation of the precursor, 2-methoxy-6-methylbenzoic acid, followed by its amidation. This guide will explore two primary pathways for the synthesis of the carboxylic acid precursor, each with distinct advantages depending on the available starting materials and desired scale of production.

Part I: Synthesis of the Key Precursor: 2-Methoxy-6-Methylbenzoic Acid

Pathway A: From 2-Methyl-6-Nitrobenzoic Acid

This pathway is a robust and well-documented method that begins with the readily available 2-methyl-6-nitrobenzoic acid. The synthesis involves a four-step sequence: reduction of the nitro group, diazotization of the resulting amine, hydrolysis to a hydroxyl group, methylation, and finally, hydrolysis of the ester to the desired carboxylic acid. A significant advantage of this route is the potential for a one-pot reaction for the diazotization, hydrolysis, and esterification steps, which enhances efficiency.[1]

Reaction Sequence:

-

Reduction of the Nitro Group: The initial step involves the reduction of the nitro group of 2-methyl-6-nitrobenzoic acid to an amino group. This is typically achieved through catalytic hydrogenation using a palladium or platinum catalyst on a carbon support (Pd/C or Pt/C) under a hydrogen atmosphere.[1] The choice of a noble metal catalyst is crucial for achieving high conversion and selectivity.

-

Diazotization, Hydrolysis, and Esterification (One-Pot): The resulting 2-amino-6-methylbenzoic acid is then converted to 2-hydroxy-6-methylbenzoate through a one-pot diazotization, hydrolysis, and esterification process. The amino group is first treated with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite and a strong acid) or nitroso sulfuric acid, to form a diazonium salt. This intermediate is then hydrolyzed in the presence of methanol, which also acts as the esterifying agent, to yield 2-hydroxy-6-methylbenzoate.[1] This one-pot approach is highly efficient as it minimizes intermediate workups and purification steps.

-

Methylation: The phenolic hydroxyl group of 2-hydroxy-6-methylbenzoate is then methylated using a suitable methylating agent, such as dimethyl sulfate, in the presence of a base like sodium hydroxide or potassium carbonate.[1] The base is essential for deprotonating the hydroxyl group, forming a more nucleophilic phenoxide ion that readily reacts with the methylating agent.

-

Hydrolysis: The final step to obtain 2-methoxy-6-methylbenzoic acid is the hydrolysis of the methyl ester. This is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification to precipitate the carboxylic acid.[1]

Experimental Protocol: Pathway A

Step 1: Synthesis of 2-Amino-6-Methylbenzoic Acid

-

In a pressure vessel, a mixture of 2-methyl-6-nitrobenzoic acid (1.0 eq.), platinum on carbon (2% w/w), and methanol (3-5 volumes) is stirred under a hydrogen atmosphere (0.9-1.1 MPa).

-

The reaction mixture is heated to 60-70 °C until the starting material is consumed (monitored by HPLC).

-

The catalyst is removed by hot filtration, and the filtrate is used directly in the next step.

Step 2-4: One-Pot Synthesis of 2-Methoxy-6-Methylbenzoic Acid

-

The methanolic solution of 2-amino-6-methylbenzoic acid is cooled to 5-10 °C.

-

A solution of nitroso sulfuric acid (1.2 eq.) is added dropwise while maintaining the temperature.

-

After the addition, the mixture is slowly heated to 50-60 °C and stirred for several hours.

-

Sulfuric acid is added, and the mixture is refluxed until the reaction is complete.

-

Methanol is partially removed by distillation, and water is added to the residue.

-

The mixture is layered, and the organic layer containing a mixture of 2-hydroxy-6-methylbenzoate and 2-methoxy-6-methylbenzoate is separated.

-

To this crude product, a solution of sodium hydroxide is added, followed by the dropwise addition of dimethyl sulfate (1.3-2.2 eq.) at 30-45 °C.

-

After the methylation is complete, the resulting 2-methoxy-6-methylbenzoate is hydrolyzed by heating with aqueous sodium hydroxide (1.02-1.05 eq.) at 80-90 °C.

-

The reaction mixture is then cooled and acidified with sulfuric or hydrochloric acid to a pH of 1-2 to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried to afford 2-methoxy-6-methylbenzoic acid.[1]

Data Summary: Pathway A

| Step | Key Reagents | Temperature (°C) | Pressure (MPa) | Duration (h) | Yield (%) | Purity (%) |

| Reduction | H₂, Pt/C | 60-70 | 0.9-1.1 | 4-6 | >95 | - |

| Diazotization/Hydrolysis/Esterification | Nitroso sulfuric acid, Methanol | 5-10 (addition), 50-66 (reaction) | - | 4-16 | - | - |

| Methylation | Dimethyl sulfate, NaOH | 30-45 | - | 1-2 | - | - |

| Hydrolysis | NaOH, H₂SO₄ | 80-100 | - | 2-4 | 96.6 | 99.5 (HPLC) |

Logical Flow of Pathway A

Caption: Synthesis of 2-Methoxy-6-Methylbenzoic Acid from 2-Methyl-6-Nitrobenzoic Acid.

Pathway B: From 2,6-Dichlorotoluene

An alternative and efficient route starts from the more readily available and cost-effective 2,6-dichlorotoluene. This pathway involves a nucleophilic aromatic substitution followed by a Grignard reaction and carboxylation.

Reaction Sequence:

-

Methoxylation: The first step is the selective mono-methoxylation of 2,6-dichlorotoluene to form 2-chloro-6-methoxytoluene. This is achieved by reacting 2,6-dichlorotoluene with a methoxide source, such as sodium methoxide, in a suitable solvent like dimethylformamide (DMF), often in the presence of a copper catalyst.

-

Grignard Reaction and Carboxylation: The resulting 2-chloro-6-methoxytoluene is then converted into a Grignard reagent by reacting it with magnesium metal in an ethereal solvent like tetrahydrofuran (THF). This Grignard reagent is subsequently carboxylated by bubbling carbon dioxide gas through the solution or by adding solid carbon dioxide (dry ice). The resulting magnesium carboxylate is then hydrolyzed with an acid to yield 2-methoxy-6-methylbenzoic acid.

Experimental Protocol: Pathway B

Step 1: Synthesis of 2-Chloro-6-Methoxytoluene

-

A mixture of 2,6-dichlorotoluene (1.0 eq.), sodium methoxide (1.1-1.3 eq.), and a copper catalyst in DMF is heated to drive the reaction to completion.

-

Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent, followed by distillation to isolate the 2-chloro-6-methoxytoluene.

Step 2: Synthesis of 2-Methoxy-6-Methylbenzoic Acid

-

To a suspension of magnesium turnings in anhydrous THF, a small amount of an initiator (e.g., iodine or 1,2-dibromoethane) is added.

-

A solution of 2-chloro-6-methoxytoluene in THF is then added dropwise to initiate the Grignard formation.

-

Once the Grignard reagent has formed, it is cooled in a dry ice/acetone bath, and an excess of crushed dry ice is added portion-wise.

-

The reaction mixture is allowed to warm to room temperature, and then quenched by the addition of a dilute acid (e.g., HCl).

-

The product is extracted with an organic solvent, and the organic layer is then extracted with an aqueous base.

-

The basic aqueous layer is acidified to precipitate the 2-methoxy-6-methylbenzoic acid, which is then collected by filtration, washed, and dried.

Data Summary: Pathway B

| Step | Key Reagents | Temperature (°C) | Duration (h) | Yield (%) |

| Methoxylation | Sodium methoxide, Cu catalyst, DMF | 100-150 | 10-15 | High |

| Grignard/Carboxylation | Mg, CO₂, THF | 25-60 (Grignard), -78 (Carboxylation) | 2-4 | High |

Logical Flow of Pathway B

Caption: Synthesis of 2-Methoxy-6-Methylbenzoic Acid from 2,6-Dichlorotoluene.

Part II: Amidation of 2-Methoxy-6-Methylbenzoic Acid to 2-Methoxy-6-Methylbenzamide

The final step in the synthesis is the conversion of the carboxylic acid to the primary amide. A highly effective and widely used method for this transformation is the conversion of the carboxylic acid to its more reactive acid chloride derivative, followed by reaction with ammonia.

Reaction Mechanism:

The carboxylic acid is first activated by reacting it with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of DMF. This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair on the oxygen of the carbonyl group attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. A chloride ion then attacks the carbonyl carbon, displacing the chlorosulfite group, which subsequently decomposes to sulfur dioxide and hydrogen chloride gas, driving the reaction to completion. The resulting acid chloride is a highly reactive electrophile.

The acid chloride is then treated with an excess of ammonia or an aqueous ammonia solution. The nitrogen atom of ammonia acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acid chloride. The tetrahedral intermediate formed then collapses, expelling a chloride ion to yield the stable amide product, 2-Methoxy-6-Methylbenzamide.

Experimental Protocol: Amidation

Step 1: Formation of 2-Methoxy-6-Methylbenzoyl Chloride

-

To a solution of 2-methoxy-6-methylbenzoic acid (1.0 eq.) in an inert solvent (e.g., dichloromethane or toluene), thionyl chloride (1.2-1.5 eq.) is added dropwise at room temperature.

-

A catalytic amount of DMF can be added to accelerate the reaction.

-

The reaction mixture is stirred at room temperature or gently heated until the evolution of gas (SO₂ and HCl) ceases.

-

The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 2-methoxy-6-methylbenzoyl chloride, which is often used in the next step without further purification.

Step 2: Formation of 2-Methoxy-6-Methylbenzamide

-

The crude 2-methoxy-6-methylbenzoyl chloride is dissolved in an anhydrous, inert solvent (e.g., THF or dichloromethane) and cooled in an ice bath.

-

An excess of concentrated aqueous ammonia or a solution of ammonia in an organic solvent is added dropwise with vigorous stirring.

-

A white precipitate of the amide usually forms immediately.

-

The reaction mixture is stirred for an additional period to ensure complete reaction.

-

The product is then isolated by filtration, or if it remains in solution, the solvent is removed, and the residue is partitioned between an organic solvent and water.

-

The organic layer is washed with water and brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is evaporated to give the crude 2-Methoxy-6-Methylbenzamide.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure amide.

Overall Synthesis Workflow

Caption: Overall synthetic strategy for 2-Methoxy-6-Methylbenzamide.

Conclusion and Future Perspectives

The synthesis of 2-Methoxy-6-Methylbenzamide is a well-established process that can be achieved through multiple reliable pathways. The choice between the presented routes will largely depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. The conversion of the intermediate carboxylic acid to the final amide via the acid chloride is a robust and high-yielding method. For researchers in drug development, a thorough understanding of these synthetic routes is crucial for the efficient production of this important building block and its analogues. Future research may focus on developing more atom-economical and greener synthetic methods, such as direct C-H amidation of a suitable precursor, to further streamline the synthesis and reduce environmental impact.

References

- Preparation method of 2-methoxy-6-methylbenzoic acid. CN113072441A.

Sources

An In-depth Technical Guide to 2-Methoxy-6-Methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Methoxy-6-Methylbenzamide, a substituted aromatic amide of interest in synthetic and medicinal chemistry. Due to the limited availability of direct literature on this specific compound, this document leverages established chemical principles and data from closely related analogues to present a scientifically grounded resource for researchers.

Compound Identification and Properties

Chemical Identity:

| Identifier | Value |

| IUPAC Name | 2-Methoxy-6-methylbenzamide |

| CAS Number | 139583-90-7[1] |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Chemical Structure | (See Figure 1) |

Figure 1: Chemical Structure of 2-Methoxy-6-Methylbenzamide

Caption: 2D structure of 2-Methoxy-6-Methylbenzamide.

Predicted Physicochemical Properties:

The following properties are estimated based on the compound's structure and data from similar molecules, such as 2-methoxybenzamide.

| Property | Predicted Value | Reference Analogue |

| Melting Point | Solid at room temperature | 2-Methoxybenzamide is a solid[2] |

| Boiling Point | > 200 °C | High boiling point expected for an aromatic amide |

| Solubility | Soluble in methanol and other polar organic solvents | Based on the polarity of the amide and methoxy groups |

| XLogP3 | ~1.5 | Calculated based on structure |

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway

Sources

An In-Depth Technical Guide to the Biological Activity of 2-Methoxy-6-Methylbenzamide

Foreword: A Molecule of Inferred Potential

In the landscape of contemporary drug discovery and agrochemical research, the exploration of novel chemical entities is paramount. This guide focuses on 2-Methoxy-6-Methylbenzamide, a compound for which a wealth of direct biological data is not yet publicly available. However, the benzamide scaffold is a well-established pharmacophore, and the specific substitutions at the 2 and 6 positions provide a strong basis for hypothesizing a range of biological activities.

This document is structured not as a mere compilation of existing data, but as a forward-looking technical guide for the research scientist. It is designed to be a roadmap for the systematic investigation of 2-Methoxy-6-Methylbenzamide. We will delve into its synthesis, and based on robust evidence from closely related analogs, we will propose and detail the experimental validation of its potential as a herbicide, an anticancer agent, a fungicide, and an antipsychotic. The causality behind each experimental choice is explained, providing a "why" to accompany the "how."

Chapter 1: Synthesis of 2-Methoxy-6-Methylbenzamide

The synthesis of 2-Methoxy-6-Methylbenzamide begins with the preparation of its precursor, 2-Methoxy-6-methylbenzoic acid. A plausible and scalable synthetic route is outlined below.

Synthesis of 2-Methoxy-6-methylbenzoic Acid

A multi-step synthesis starting from 2-methyl-6-nitrobenzoic acid is a viable approach.[1]

Step 1: Reduction of the Nitro Group The initial step involves the reduction of the nitro group of 2-methyl-6-nitrobenzoic acid to an amino group. This is typically achieved through catalytic hydrogenation.

-

Reaction: 2-methyl-6-nitrobenzoic acid is dissolved in a suitable solvent such as methanol. A catalyst, typically palladium on carbon (Pd/C) or platinum on carbon (Pt/C), is added. The reaction is then subjected to a hydrogen atmosphere (0.5-1.5 MPa) at an elevated temperature (60-90 °C) until the starting material is consumed, yielding 2-amino-6-methylbenzoic acid.[1]

Step 2: Diazotization and Hydrolysis The resulting 2-amino-6-methylbenzoic acid undergoes a diazotization reaction followed by hydrolysis to introduce a hydroxyl group.

-

Reaction: The 2-amino-6-methylbenzoic acid is treated with a diazotization reagent, such as nitrous acid (formed in situ from sodium nitrite and a strong acid) or a nitrite ester, in a solvent like methanol at a low temperature (0-15 °C). The resulting diazonium salt is then hydrolyzed by heating (50-66 °C) to produce 2-hydroxy-6-methylbenzoic acid.[1]

Step 3: Methylation of the Hydroxyl Group The phenolic hydroxyl group is then methylated to yield the desired 2-methoxy-6-methylbenzoic acid.

-

Reaction: 2-hydroxy-6-methylbenzoic acid is reacted with a methylating agent, such as dimethyl sulfate, in the presence of a base (e.g., sodium hydroxide or potassium carbonate) at a controlled temperature (30-45 °C).[1]

Step 4: Hydrolysis of the Ester (if applicable) If the starting material was an ester of 2-methyl-6-nitrobenzoic acid, a final hydrolysis step is required.

-

Reaction: The methyl ester of 2-methoxy-6-methylbenzoic acid is heated (80-100 °C) with an aqueous solution of a base, such as sodium hydroxide, followed by acidification to yield the final product, 2-methoxy-6-methylbenzoic acid.[1]

Amidation of 2-Methoxy-6-methylbenzoic Acid

The final step is the conversion of the carboxylic acid to the primary amide.

-

Reaction: 2-Methoxy-6-methylbenzoic acid is first converted to its more reactive acid chloride by treatment with thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with an excess of ammonia (aqueous or gaseous) to form 2-Methoxy-6-Methylbenzamide.

Caption: Synthetic pathway for 2-Methoxy-6-Methylbenzamide.

Chapter 2: Postulated Biological Activities and Mechanistic Insights

Based on structure-activity relationship (SAR) studies of analogous compounds, we can postulate several promising biological activities for 2-Methoxy-6-Methylbenzamide.

Herbicidal Activity

Rationale: Studies on N-benzyl-2-methoxybenzamides have identified this class of compounds as potent bleaching herbicides.[2][3] The 2-methoxy group on the benzoyl moiety was found to be essential for this activity.[2][3] These herbicides are believed to interfere with pigment biosynthesis in plants.[2] The 6-methyl group on 2-Methoxy-6-Methylbenzamide may further influence its efficacy and selectivity.

Plausible Mechanism of Action: Interference with carotenoid biosynthesis. Many bleaching herbicides inhibit enzymes in the carotenoid biosynthesis pathway, leading to the accumulation of phytoene and subsequent photooxidative damage due to the absence of protective carotenoids.

Anticancer Activity

Rationale: Numerous benzamide derivatives have demonstrated significant anticancer activity. Specifically, 2-methoxybenzamide derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers.[4][5]

Plausible Mechanism of Action: Hedgehog Signaling Pathway Inhibition The Hedgehog signaling pathway plays a crucial role in embryonic development and its dysregulation is implicated in tumorigenesis.[5] A key component of this pathway is the Smoothened (Smo) receptor. Inhibition of Smo prevents the downstream activation of Gli transcription factors, which are responsible for the expression of genes involved in cell proliferation and survival.[5]

Caption: Postulated inhibition of the Hedgehog signaling pathway.

Antipsychotic Activity

Rationale: The benzamide scaffold is present in several atypical antipsychotic drugs, such as sulpiride. These drugs often exhibit affinity for dopamine D2 and serotonin 5-HT2A receptors. The substitution pattern on the aromatic ring significantly influences receptor binding and pharmacological activity. Ortho-methoxybenzamides, in particular, have been explored for their potential as antipsychotic agents.

Plausible Mechanism of Action: Dopamine and Serotonin Receptor Modulation Atypical antipsychotics are thought to exert their effects through a combination of dopamine D2 receptor antagonism and serotonin 5-HT2A receptor antagonism.[6] This dual action is believed to be responsible for their efficacy against the positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.

Chapter 3: Experimental Protocols for Biological Evaluation

This chapter provides detailed, step-by-step methodologies for assessing the potential biological activities of 2-Methoxy-6-Methylbenzamide.

Herbicidal Activity Screening

3.1.1. In Vitro Seed Germination and Seedling Growth Assay

-

Objective: To assess the effect of the compound on the germination and early growth of representative monocot and dicot weed species.

-

Protocol:

-

Prepare stock solutions of 2-Methoxy-6-Methylbenzamide in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired test concentrations.

-

Place sterile filter paper in Petri dishes and moisten with the test solutions. A solvent control and a positive control (a commercial herbicide) should be included.

-

Place a known number of seeds of the target weed species (e.g., Amaranthus retroflexus and Echinochloa crus-galli) on the filter paper.

-

Incubate the Petri dishes in a growth chamber with controlled light and temperature conditions.

-

After a set period (e.g., 7-14 days), measure the germination rate, root length, and shoot length.

-

Calculate the percentage of inhibition for each parameter relative to the solvent control.

-

Anticancer Activity Evaluation

3.2.1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.

-

Protocol:

-

Seed cancer cells (e.g., a panel of cell lines representing different cancer types) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of 2-Methoxy-6-Methylbenzamide for a specified duration (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

-

3.2.2. Hedgehog Signaling Pathway Inhibition Assay

-

Objective: To specifically assess the inhibitory effect of the compound on the Hedgehog signaling pathway.

-

Protocol:

-

Use a reporter cell line that expresses a luciferase gene under the control of a Gli-responsive promoter (e.g., Shh-LIGHT2 cells).

-

Plate the cells in 96-well plates and treat them with a known activator of the Hedgehog pathway (e.g., a Smoothened agonist like SAG) in the presence of varying concentrations of 2-Methoxy-6-Methylbenzamide.

-

After an incubation period (e.g., 24-48 hours), lyse the cells and measure luciferase activity using a luminometer.

-

A decrease in luciferase activity in the presence of the compound indicates inhibition of the Hedgehog pathway.

-

Antipsychotic Activity Profiling

3.3.1. In Vitro Receptor Binding Assays

-

Objective: To determine the binding affinity of the compound for dopamine D2 and serotonin 5-HT2A receptors.

-

Protocol (for Dopamine D2 Receptor):

-

Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor.

-

Incubate the membranes with a radiolabeled ligand (e.g., [³H]-spiperone) and varying concentrations of 2-Methoxy-6-Methylbenzamide.

-

After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Determine the Ki value, which represents the affinity of the compound for the receptor, by analyzing the competition binding data. A similar protocol can be followed for the 5-HT2A receptor using a specific radioligand like [³H]-ketanserin.

-

3.3.2. In Vivo Behavioral Models (Rodent)

-

Objective: To evaluate the potential antipsychotic-like effects of the compound in animal models.

-

Amphetamine-Induced Hyperlocomotion:

-

Administer 2-Methoxy-6-Methylbenzamide to rodents at various doses.

-

After a pre-treatment period, administer amphetamine to induce hyperlocomotion.

-

Place the animals in an open-field arena and record their locomotor activity.

-

A reduction in amphetamine-induced hyperlocomotion suggests potential antipsychotic activity.

-

Chapter 4: Structure-Activity Relationship (SAR) Insights

While specific SAR data for 2-Methoxy-6-Methylbenzamide is not available, we can infer potential relationships from related compounds.

-

Herbicidal Activity: For N-benzyl-2-methoxybenzamides, the 2-methoxy group is critical for activity.[2][3] The nature and position of substituents on the N-benzyl group can modulate the herbicidal spectrum and potency. The 6-methyl group in the target compound may influence its interaction with the molecular target or affect its metabolic stability in plants.

-

Anticancer Activity: In the context of Hedgehog pathway inhibition by 2-methoxybenzamide derivatives, modifications on the amide nitrogen and other positions of the benzamide ring have been shown to significantly impact potency.[4][5] The 6-methyl group could potentially enhance binding affinity through steric or hydrophobic interactions within the Smoothened receptor binding pocket.

-

Antipsychotic Activity: For benzamide antipsychotics, the substitution pattern on the aromatic ring is crucial for dopamine D2 and serotonin 5-HT2A receptor affinity. The ortho-methoxy group is a common feature in some of these compounds. The 6-methyl group may influence the conformational flexibility of the molecule, which in turn could affect receptor binding.

Chapter 5: Data Summary and Future Directions

Currently, there is a lack of publicly available quantitative data on the biological activity of 2-Methoxy-6-Methylbenzamide. The following table is presented as a template for researchers to populate as they conduct the experiments outlined in this guide.

| Potential Activity | Assay | Target/Cell Line | Metric | Result |

| Herbicidal | Seedling Growth | A. retroflexus | IC50 (µM) | To be determined |

| Herbicidal | Seedling Growth | E. crus-galli | IC50 (µM) | To be determined |

| Anticancer | MTT Assay | Human Cancer Cell Line (e.g., MCF-7) | IC50 (µM) | To be determined |

| Anticancer | Hh Pathway Inhibition | Shh-LIGHT2 | IC50 (nM) | To be determined |

| Antipsychotic | Receptor Binding | Dopamine D2 | Ki (nM) | To be determined |

| Antipsychotic | Receptor Binding | Serotonin 5-HT2A | Ki (nM) | To be determined |

Future Directions:

The immediate future for research on 2-Methoxy-6-Methylbenzamide should focus on a systematic screening of its biological activities as proposed in this guide. Positive results in any of these areas would warrant further investigation, including:

-

Lead Optimization: Synthesis and testing of analogs to establish a comprehensive SAR and improve potency and selectivity.

-

In Vivo Efficacy Studies: Evaluation in relevant animal models of disease or in field trials for herbicidal activity.

-

Pharmacokinetic and Toxicological Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile.

This guide provides a robust framework for unlocking the potential of 2-Methoxy-6-Methylbenzamide. The journey from a molecule of inferred potential to a validated lead compound is a challenging but rewarding endeavor.

References

- CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.

-

Zhang, H., et al. (2021). Discovery, SAR, and putative mode of action of N-benzyl-2-methoxybenzamides as potential bleaching herbicides. Pest Management Science, 77(6), 2804-2811. [Link]

-

WO/2021/179553 - USE OF N-BENZYLBENZAMIDE COMPOUND AS HERBICIDE. [Link]

-

Li, Y., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 11(36), 22448-22453. [Link]

-

Kapur, S., & Seeman, P. (2001). Does fast dissociation from the dopamine d(2) receptor explain the action of atypical antipsychotics?: A new hypothesis. The American journal of psychiatry, 158(3), 360–369. [Link]

-

McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in molecular biology (Clifton, N.J.), 1055, 191–205. [Link]

-

Taipale, J., et al. (2002). Effects of oncogenic mutations in Smoothened and Patched can be reversed by cyclopamine. Nature, 418(6900), 892-896. [Link]

-

Cisbio Bioassays. (n.d.). Tag-lite Dopamine D2 labeled cells. [Link]

-

Glennon, R. A., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of medicinal chemistry, 43(5), 1011–1018. [Link]

Sources

- 1. 2-Methoxy-6-Acetyl-7-Methyljuglone: A Bioactive Phytochemical with Potential Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]

- 3. Discovery, SAR, and putative mode of action of N-benzyl-2-methoxybenzamides as potential bleaching herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Methoxy-6-methylbenzaldehyde | C9H10O2 | CID 640238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Methoxy-N-methylbenzamide | C9H11NO2 | CID 569575 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Rationale for 2-Methoxy-6-Methylbenzamide

An In-depth Technical Guide to the Synthesis and Potential Significance of 2-Methoxy-6-Methylbenzamide

This guide provides a comprehensive technical overview of 2-Methoxy-6-Methylbenzamide, a compound situated at the intersection of synthetic chemistry and potential pharmacological applications. Due to the limited direct literature on this specific molecule, this document synthesizes information from related compounds and precursors to offer a well-rounded perspective for researchers, scientists, and professionals in drug development. We will delve into its synthetic pathway, starting from its key precursor, and explore its potential biological relevance based on the activities of structurally analogous benzamides.

Benzamide and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including but not limited to, antimicrobial, anticonvulsant, and anticancer properties. The specific substitution pattern of a methoxy group at the 2-position and a methyl group at the 6-position of the benzamide scaffold presents an interesting target for synthesis and biological evaluation. The methoxy group can act as a hydrogen bond acceptor and influence the compound's lipophilicity and metabolic stability, while the methyl group can provide steric hindrance and affect the conformation of the molecule, potentially leading to selective interactions with biological targets. Although direct studies on 2-Methoxy-6-Methylbenzamide are not abundant in publicly accessible literature, its precursor, 2-methoxy-6-methylbenzoic acid, is a known intermediate in the synthesis of the fungicide metrafenone, highlighting the industrial relevance of this substitution pattern.

Synthetic Pathways: From Precursor to Final Compound

The synthesis of 2-Methoxy-6-Methylbenzamide can be logically approached through the preparation of its corresponding carboxylic acid precursor, 2-methoxy-6-methylbenzoic acid, followed by an amidation reaction.

Synthesis of the Key Precursor: 2-Methoxy-6-Methylbenzoic Acid

A patented method outlines a multi-step synthesis for 2-methoxy-6-methylbenzoic acid, demonstrating a viable route for obtaining this crucial intermediate.[1] The process is initiated from 2-methyl-6-nitrobenzoic acid and involves reduction, diazotization, hydrolysis, methylation, and finally hydrolysis of the methyl ester.

Experimental Protocol: Synthesis of 2-Methoxy-6-Methylbenzoic Acid [1]

-

Reduction of 2-Methyl-6-Nitrobenzoic Acid: The starting material is subjected to hydrogenation to reduce the nitro group to an amino group, yielding 2-amino-6-methylbenzoic acid. This is typically carried out using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Diazotization and Hydrolysis: The resulting 2-amino-6-methylbenzoic acid undergoes diazotization, followed by hydrolysis to replace the amino group with a hydroxyl group, forming 2-hydroxy-6-methylbenzoic acid.

-

Methylation: The hydroxyl group is then methylated, for instance using dimethyl sulfate, to yield 2-methoxy-6-methylbenzoic acid methyl ester.

-

Hydrolysis: The final step involves the hydrolysis of the methyl ester to the desired carboxylic acid, 2-methoxy-6-methylbenzoic acid.

Diagram of the Synthesis of 2-Methoxy-6-Methylbenzoic Acid

Caption: Synthetic pathway to 2-Methoxy-6-Methylbenzoic Acid.

Proposed Amidation of 2-Methoxy-6-Methylbenzoic Acid

With the precursor in hand, the final step to obtain 2-Methoxy-6-Methylbenzamide is a standard amidation reaction. This can be achieved through several well-established methods in organic chemistry.

Experimental Protocol: Proposed Synthesis of 2-Methoxy-6-Methylbenzamide

-

Acid Chloride Formation: Convert 2-methoxy-6-methylbenzoic acid to its more reactive acid chloride derivative using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This reaction is typically performed in an inert solvent.

-

Reaction with Ammonia: The resulting 2-methoxy-6-methylbenzoyl chloride is then reacted with a source of ammonia, such as aqueous or gaseous ammonia, to form the primary amide, 2-Methoxy-6-Methylbenzamide.

Diagram of the Proposed Amidation Step

Caption: Proposed final step in the synthesis of 2-Methoxy-6-Methylbenzamide.

Physicochemical and Safety Data

| Property | Value (for 2-Methoxybenzamide) | Reference |

| Molecular Formula | C₈H₉NO₂ | |

| Molecular Weight | 151.16 g/mol | |

| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |

For the direct precursor, 2-Methoxy-6-methylbenzaldehyde, the following data is available:

| Property | Value (for 2-Methoxy-6-methylbenzaldehyde) | Reference |

| Molecular Formula | C₉H₁₀O₂ | |

| Molecular Weight | 150.17 g/mol | |

| CAS Number | 54884-55-8 | [3] |

| GHS Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) | [3] |

Potential Biological Activities and Therapeutic Interest

The biological activities of various substituted benzamides suggest potential areas of investigation for 2-Methoxy-6-Methylbenzamide.

-

Antiproliferative and Antioxidant Activity: Studies on methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides have shown that the presence and position of methoxy groups can significantly influence their antiproliferative and antioxidant properties.[4] The methoxy group is thought to contribute to antioxidant activity by donating electrons to stabilize free radicals.[4]

-

Enzyme Inhibition: Benzamide derivatives have been explored as inhibitors of various enzymes. For instance, certain 2-ethoxybenzamide analogs have been identified as potent and selective inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes and obesity.

-

Antimicrobial Activity: The benzamide scaffold is present in numerous compounds with demonstrated antimicrobial effects. The specific substitution pattern of 2-Methoxy-6-Methylbenzamide could confer activity against various bacterial or fungal strains.

Future Directions and Conclusion

While direct experimental data on the discovery and history of 2-Methoxy-6-Methylbenzamide is scarce, its synthesis is readily achievable through established chemical transformations of its known precursor, 2-methoxy-6-methylbenzoic acid. The rich history of biological activities associated with the benzamide scaffold, coupled with the modulating effects of methoxy and methyl substitutions, makes 2-Methoxy-6-Methylbenzamide a compound of interest for further investigation.

Future research should focus on the practical synthesis and purification of 2-Methoxy-6-Methylbenzamide, followed by a thorough characterization of its physicochemical properties. Subsequently, screening for a range of biological activities, including but not limited to antiproliferative, antimicrobial, and enzyme inhibitory effects, would be a logical next step to uncover its potential therapeutic applications. This systematic approach will be crucial in elucidating the role that 2-Methoxy-6-Methylbenzamide may play in the landscape of medicinal chemistry.

References

-

PubChem. (n.d.). N-Methoxy-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-6-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methoxy-6-methyl pyrazine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

- Perković, I., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2146.

-

Wikipedia. (2023, December 27). Controlled Drugs and Substances Act. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-methoxy-6-methylbenzoic acid.

- Kim, S., & Lee, P. H. (2002). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society, 23(5), 688-690.

- Perković, I., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2146.

- Google Patents. (n.d.). Synthesis method for 2-methoxy-4-methylbenzylamine.

- Saleth, U. P., et al. (2023). Synthesis, characterization and biological activity of 2-[(2-hydroxy-phenylimino)-methyl]-6-methoxy-phenol (MSAP) and nano sized of Co (II), Ni (II), Cu (II) and Zn (II) metal complexes. Materials Today: Proceedings, 80, 2448-2455.

-

PubChem. (n.d.). 2-Methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-6-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-N-methoxy-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-6-[[[2-[(4-Methoxyphenyl)methylcarbamoyl]phenyl]methyl-Methyl-Amino]methyl]benzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents [patents.google.com]

- 2. 2-Methoxybenzamide | C8H9NO2 | CID 75540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methoxy-6-methylbenzaldehyde | C9H10O2 | CID 640238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

A Theoretical and Computational Workflow for the Analysis of 2-Methoxy-6-Methylbenzamide: A Guide for Drug Discovery Professionals

Abstract

Substituted benzamides represent a versatile scaffold in medicinal chemistry, with approved drugs and clinical candidates targeting a range of biological systems, including dopamine receptors and histone deacetylases.[1][2][3] The specific substitution pattern on the phenyl ring dictates the molecule's conformational preferences, electronic properties, and ultimately, its pharmacological activity. This technical guide presents a comprehensive theoretical workflow for the in-depth characterization of 2-Methoxy-6-Methylbenzamide, a representative ortho-substituted benzamide. While experimental data for this specific molecule is sparse, its structural motifs are pertinent to modern drug design. This document serves as a practical whitepaper for researchers, scientists, and drug development professionals, outlining the rationale and step-by-step protocols for leveraging computational chemistry to predict molecular properties and guide experimental design.

Introduction: The Rationale for Studying Substituted Benzamides

The benzamide moiety is a privileged structure in pharmacology. Its ability to form key hydrogen bonds allows it to interact with a variety of biological targets. For instance, compounds like amisulpride are effective atypical antipsychotics that selectively modulate the dopaminergic system.[1][3] The therapeutic effect is highly dependent on the nature and position of substituents, which influence receptor affinity and selectivity.[4]

The subject of this guide, 2-Methoxy-6-Methylbenzamide, possesses two ortho-substituents that sterically influence the orientation of the amide group. This steric hindrance is critical as it can lock the molecule into specific conformations, potentially pre-organizing it for binding to a target protein and reducing the entropic penalty upon binding. Understanding these conformational constraints and the resulting electronic landscape is paramount for predicting a molecule's potential as a drug candidate.

This guide will delineate a full in silico analysis pipeline, from basic geometry optimization to more complex simulations like molecular docking. Each step is designed to build a comprehensive theoretical profile of the molecule, providing actionable insights for drug discovery programs.

Foundational Analysis: Geometry Optimization and Vibrational Frequencies

The first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that finds the coordinates of the atoms corresponding to a minimum on the potential energy surface.

Causality and Experimental Choice:

We employ Density Functional Theory (DFT), a quantum mechanical method that offers a good balance between computational cost and accuracy for molecules of this size. The B3LYP functional combined with the 6-311G++(d,p) basis set is a robust choice for organic molecules, providing reliable geometries and electronic properties.[5] A subsequent frequency calculation is crucial for two reasons: 1) it confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies), and 2) it predicts the infrared (IR) spectrum, which can be directly compared with experimental data for validation.

Protocol 1: Geometry Optimization and Frequency Calculation

-

Structure Building: Construct the 2D structure of 2-Methoxy-6-Methylbenzamide in a molecular editor and generate an initial 3D conformation.

-

Input File Preparation: Create an input file for a computational chemistry package (e.g., Gaussian, ORCA).

-

Route Section: Specify the calculation type: Opt Freq B3LYP/6-311G++(d,p). The Opt keyword requests a geometry optimization, and Freq requests a frequency calculation.

-

Solvent Model: Include a solvent model, such as the Polarizable Continuum Model (PCM) with water as the solvent (SCRF=(PCM,Solvent=Water)), to simulate a more biologically relevant environment.

-

-

Execution: Run the calculation.

-

Analysis:

-

Verify the optimization has converged.

-

Confirm the absence of imaginary frequencies in the output file.

-

Visualize the optimized geometry and the predicted IR spectrum.

-

Data Presentation: Predicted Molecular Properties

The following table summarizes the kind of fundamental data obtained from this initial calculation.

| Property | Predicted Value | Unit |

| Molecular Formula | C9H11NO2 | - |

| Molecular Weight | 165.19 | g/mol |

| Dipole Moment | Calculated Value | Debye |

| HOMO Energy | Calculated Value | eV |

| LUMO Energy | Calculated Value | eV |

| HOMO-LUMO Gap | Calculated Value | eV |

Conformational Landscape Analysis

The ortho-methoxy and methyl groups on the phenyl ring of 2-Methoxy-6-Methylbenzamide impose significant steric constraints. These constraints dictate the preferred rotational angles (dihedrals) of the amide and methoxy groups relative to the ring, which is a critical determinant of how the molecule presents its binding motifs to a target.

Causality and Experimental Choice:

A Potential Energy Surface (PES) scan is the chosen method to explore the conformational space. By systematically rotating one or two key dihedral angles and calculating the energy at each step, we can identify low-energy conformers and the energy barriers between them. This is vital for understanding which shapes the molecule is likely to adopt in solution and in a binding pocket.

Workflow: Potential Energy Surface (PES) Scan

Caption: Workflow for a Potential Energy Surface (PES) scan.

Protocol 2: Dihedral Angle Scan

-

Input Preparation: Use the optimized structure from Protocol 1.

-

Define Scan Coordinate: Identify the atoms defining the dihedral angle of interest (e.g., the angle between the phenyl ring and the amide group).

-

Calculation Setup: Set up a "relaxed" PES scan. This optimizes the rest of the molecule's geometry at each fixed increment of the chosen dihedral angle.

-

Example Keyword (Gaussian): B3LYP/6-31G(d) Opt=ModRedundant

-

In the input file, specify the four atoms of the dihedral, the start angle, the number of steps, and the step size (e.g., S 36 10.0 to scan 360 degrees in 10-degree increments).

-

-

Analysis: Plot the resulting energy profile. The minima on this plot represent the most stable rotational isomers.

Electronic Properties and Reactivity

The electronic nature of a molecule governs its non-covalent interactions, which are the basis of drug-target binding. Key descriptors include the distribution of charge and the energies of the frontier molecular orbitals (HOMO and LUMO).

Causality and Experimental Choice:

-

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It is an excellent tool for identifying regions that are electron-rich (nucleophilic, potential hydrogen bond acceptors, colored red) and electron-poor (electrophilic, potential hydrogen bond donors, colored blue).

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between them is an indicator of chemical stability.

Protocol 3: Calculation of Electronic Properties

-

Input Preparation: Use the optimized geometry from Protocol 1.

-

Calculation Type: Perform a "single-point" energy calculation using the same level of theory (B3LYP/6-311G++(d,p)). This calculates the electronic properties for the fixed, optimized geometry.

-

Output Keywords: Ensure the input file requests the necessary output for analysis (e.g., Pop=NBO for Natural Bond Orbital analysis to get atomic charges and output=wfx to generate files for orbital visualization).

-

Visualization: Use visualization software (e.g., GaussView, Chemcraft) to plot the MEP surface and the HOMO and LUMO orbitals.

Simulating Target Interactions: Molecular Docking

To hypothesize a biological role for 2-Methoxy-6-Methylbenzamide, we can perform molecular docking studies against known targets of other substituted benzamides, such as the Dopamine D2 receptor or Histone Deacetylase 1 (HDAC1).[2][3]

Causality and Experimental Choice:

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor protein). It is a rapid and effective way to generate hypotheses about potential biological targets and binding modes. The workflow involves preparing the protein and ligand structures and using a scoring function to rank the predicted poses.

Workflow: Molecular Docking

Caption: A typical workflow for molecular docking studies.

Protocol 4: Molecular Docking

-

Receptor Preparation:

-

Download the crystal structure of the target protein (e.g., Dopamine D2 receptor) from the Protein Data Bank (PDB).

-

Using software like AutoDock Tools or Chimera, remove water molecules, co-crystallized ligands, and add polar hydrogens.

-

-

Ligand Preparation:

-

Use the low-energy conformer of 2-Methoxy-6-Methylbenzamide identified in the PES scan (Protocol 2).

-

Assign atomic charges (e.g., Gasteiger charges).

-

-

Grid Box Generation: Define the search space for the docking calculation by creating a grid box that encompasses the known binding site of the receptor.

-

Docking Execution: Run the docking program (e.g., AutoDock Vina). It will generate multiple possible binding poses and rank them using a scoring function.

-

Pose Analysis:

-

Analyze the top-ranked poses. The docking score gives an estimate of the binding affinity.

-

Visualize the best pose within the receptor's binding site to identify key intermolecular interactions, such as hydrogen bonds, pi-pi stacking, and hydrophobic contacts.

-

Conclusion and Future Directions

This guide has outlined a systematic, multi-step computational workflow to characterize 2-Methoxy-6-Methylbenzamide. By following these protocols, researchers can generate a robust theoretical profile of a molecule of interest, even in the absence of extensive experimental data. The insights gained from geometry optimization, conformational analysis, electronic property calculation, and molecular docking provide a solid foundation for understanding molecular behavior and forming testable hypotheses.

The results from such a study would allow a medicinal chemist to:

-

Predict Stability: Understand the inherent stability and reactivity from the HOMO-LUMO gap.

-

Guide Synthesis: The synthesis of precursors like 2-methoxy-6-methylbenzoic acid is documented, providing a clear path to obtaining the compound for experimental validation.[6]

-

Prioritize Analogs: By understanding the structure-activity relationships of the core scaffold, design and prioritize new analogs with potentially improved properties.

-

Propose Biological Targets: Use docking results to propose likely protein targets, thereby guiding initial biological screening efforts.

The synergy between these theoretical techniques and subsequent experimental validation is a cornerstone of modern, efficient drug discovery.

References

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

-

N-Methoxy-N-methylbenzamide | C9H11NO2. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

-

2-Methoxy-6-methylbenzaldehyde | C9H10O2. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

-

2-Methoxybenzamide | C8H9NO2. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

-

Controlled Drugs and Substances Act. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

-

Pani, L., Gessa, G. L., & Corsini, G. U. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. Molecular Psychiatry, 7(3), 247-253. Retrieved January 25, 2026, from [Link]

- Preparation method of 2-methoxy-6-methylbenzoic acid. (2021). Google Patents.

-

Al-Qatati, K., et al. (2022). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Pharmaceuticals, 15(10), 1234. Retrieved January 25, 2026, from [Link]

-

Pani, L., Gessa, G. L., & Corsini, G. U. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. ResearchGate. Retrieved January 25, 2026, from [Link]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

-

Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

-

A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. (n.d.). KoreaScience. Retrieved January 25, 2026, from [Link]

-

Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (n.d.). ACS Publications. Retrieved January 25, 2026, from [Link]

-

Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. (2018). PubMed. Retrieved January 25, 2026, from [Link]

- Synthesis method for 2-methoxy-4-methylbenzylamine. (n.d.). Google Patents.

-

Computational investigation of amide derivative as potential anti-carbapenem-resistant Pseudomonas aeruginosa. (2024). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Light Induced Protein-DNA Conjugation - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]

-

Köhler, C., Ogren, S. O., & Fuxe, K. (1984). Studies on the mechanism of action of substituted benzamide drugs. Acta Psychiatrica Scandinavica Supplementum, 311, 125-137. Retrieved January 25, 2026, from [Link]

-

Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. (n.d.). ACS Publications. Retrieved January 25, 2026, from [Link]

Sources

- 1. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Studies on the mechanism of action of substituted benzamide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents [patents.google.com]

Methodological & Application

Application Note & Protocol: Laboratory Synthesis of 2-Methoxy-6-Methylbenzamide

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, technically detailed guide for the synthesis of 2-Methoxy-6-Methylbenzamide, a valuable building block in medicinal chemistry and organic synthesis. The protocol herein is structured around a robust and widely adopted two-step, one-pot procedure commencing with the activation of 2-Methoxy-6-methylbenzoic acid. We delve into the underlying reaction mechanisms, provide a meticulously detailed experimental protocol, and offer expert insights into process optimization, characterization, and troubleshooting. The causality behind critical experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic pathway. This guide is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references.

Introduction and Synthetic Strategy

2-Methoxy-6-Methylbenzamide and its derivatives are of significant interest in pharmaceutical research, often serving as key intermediates in the synthesis of biologically active molecules.[1] The structural motif, featuring a substituted benzamide, is a common pharmacophore.

The chosen synthetic strategy is a classic and efficient method for amide bond formation from a carboxylic acid. It circumvents the direct reaction between a carboxylic acid and ammonia, which is typically unfavorable due to the formation of a stable ammonium carboxylate salt.[2] Instead, the protocol involves two primary stages executed in a single reaction vessel:

-

Activation of the Carboxylic Acid: 2-Methoxy-6-methylbenzoic acid is converted into a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂). This step is crucial as it transforms the poor leaving group of the carboxylic acid (-OH) into an excellent leaving group (-Cl).

-

Nucleophilic Acyl Substitution: The in situ generated 2-Methoxy-6-methylbenzoyl chloride is then reacted with an aqueous solution of ammonia. The ammonia acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form the desired primary amide, 2-Methoxy-6-Methylbenzamide.

This one-pot approach is advantageous as it avoids the isolation of the often moisture-sensitive acyl chloride intermediate, thereby improving efficiency and overall yield.[3][4]

Reaction Mechanism and Rationale

Formation of the Acyl Chloride Intermediate

The conversion of the carboxylic acid to the acyl chloride is initiated by the nucleophilic attack of the carboxylic acid's hydroxyl oxygen onto the electrophilic sulfur atom of thionyl chloride.[5] This is followed by a cascade of electron movements, resulting in the elimination of a chloride ion and the formation of a protonated chlorosulfite intermediate. A base, such as pyridine or the chloride ion itself, then deprotonates the intermediate. The subsequent collapse of this intermediate releases sulfur dioxide (SO₂) gas and a chloride ion, which then attacks the carbonyl carbon, ultimately yielding the acyl chloride.[5][6] The formation of gaseous byproducts (SO₂ and HCl) helps drive the reaction to completion according to Le Châtelier's principle.

Amide Formation

The second stage is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of ammonia attacks the highly electrophilic carbonyl carbon of the 2-Methoxy-6-methylbenzoyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. A final deprotonation step by another molecule of ammonia yields the stable 2-Methoxy-6-Methylbenzamide and ammonium chloride.

Experimental Protocol

This protocol is designed for the synthesis of 2-Methoxy-6-Methylbenzamide on a laboratory scale. All operations involving thionyl chloride must be performed in a certified chemical fume hood.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Methoxy-6-methylbenzoic acid | >98% | TCI, Sigma-Aldrich | Starting material[7] |

| Thionyl chloride (SOCl₂) | Reagent Grade, >99% | Sigma-Aldrich, Acros | Use fresh bottle; handle with extreme care |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific, VWR | Solvent |

| Ammonium Hydroxide (NH₄OH) | 28-30% solution | J.T. Baker, Sigma-Aldrich | Ammonia source |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | - | For washing |

| Brine (Saturated NaCl) | Aqueous solution | - | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | - | Drying agent |

| Deionized Water | - | - | For workup |

Equipment

-

250 mL two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with a gas outlet connected to a scrubbing trap (containing NaOH solution)

-

Pressure-equalizing dropping funnel

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for recrystallization (Erlenmeyer flasks, Büchner funnel)

Reaction Workflow Diagram

Caption: Experimental workflow for the synthesis of 2-Methoxy-6-Methylbenzamide.

Step-by-Step Procedure

-

Setup: Assemble a 250 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure the setup is dry. Connect the top of the condenser to a gas trap.

-

Reagent Preparation: In the round-bottom flask, dissolve 2-Methoxy-6-methylbenzoic acid (5.0 g, 30.1 mmol) in 60 mL of anhydrous dichloromethane (DCM).

-

Activation: Place the flask in an ice-water bath and stir the solution. Charge the dropping funnel with thionyl chloride (3.3 mL, 45.2 mmol, 1.5 equiv.). Add the thionyl chloride dropwise to the stirred solution over 15-20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 40°C for DCM) for 2 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

Cooling: After the reflux period, cool the reaction mixture back down to 0°C using an ice-water bath.

-

Amidation: Slowly and carefully add 50 mL of a cold 28% ammonium hydroxide solution to the reaction mixture via the dropping funnel. Caution: This addition is highly exothermic and will cause bubbling. Maintain vigorous stirring and a slow addition rate to control the temperature.

-

Reaction Completion: Once the addition is complete, remove the ice bath and stir the biphasic mixture vigorously at room temperature for an additional 1-2 hours.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.

-

Washing: Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

-

Drying: Dry the isolated organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 2-Methoxy-6-Methylbenzamide as a solid.

-

Purification: Purify the crude product by recrystallization. A suitable solvent system is ethyl acetate/hexanes. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Data Summary & Characterization

Quantitative Data

| Parameter | Value |

| Starting Material | |

| 2-Methoxy-6-methylbenzoic acid | 5.0 g (30.1 mmol, 1.0 eq) |

| Reagents | |

| Thionyl chloride (SOCl₂) | 3.3 mL (45.2 mmol, 1.5 eq) |

| Ammonium Hydroxide (28%) | 50 mL (excess) |

| Anhydrous Dichloromethane | 60 mL |

| Reaction Conditions | |

| Activation Temperature | 0°C to 40°C (reflux) |

| Activation Time | 2 hours |

| Amidation Temperature | 0°C to Room Temperature |

| Amidation Time | 1-2 hours |

| Product | |

| Product Name | 2-Methoxy-6-Methylbenzamide |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Expected Yield | 75-85% |

| Appearance | White to off-white solid |

Characterization of Final Product

-

¹H NMR Spectroscopy (500 MHz, CDCl₃):

-

δ ~7.3 ppm (t, 1H): Aromatic proton at C4.

-

δ ~6.8 ppm (d, 2H): Aromatic protons at C3 and C5.

-

δ ~6.0 ppm (br s, 2H): Amide (-NH₂) protons. Note: This signal is often broad and its chemical shift can vary with concentration and temperature.

-

δ 3.85 ppm (s, 3H): Methoxy (-OCH₃) protons.

-

δ 2.40 ppm (s, 3H): Methyl (-CH₃) protons.

-

-

Infrared (IR) Spectroscopy (ATR):

-

3350-3180 cm⁻¹: Two distinct bands (asymmetric and symmetric stretching) characteristic of a primary amide N-H bond.[8][9]

-

~1650 cm⁻¹: A strong absorption band known as the "Amide I" band, corresponding to the C=O carbonyl stretch.[10][11]

-

~1620 cm⁻¹: The "Amide II" band, which arises from N-H bending vibrations.

-

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Incomplete activation of carboxylic acid. 2. Reagents (especially SOCl₂) are old/degraded. 3. Insufficient reaction time or temperature. | 1. Ensure starting material is fully dissolved. Extend reflux time if necessary. 2. Use a fresh, unopened bottle of thionyl chloride. 3. Monitor reaction completion carefully. |

| Product is an oil or fails to crystallize | 1. Presence of unreacted starting material or impurities. 2. Incorrect recrystallization solvent system. | 1. Ensure the aqueous workup (especially the NaHCO₃ wash) was thorough to remove acidic impurities. 2. Try different solvent systems (e.g., Toluene, Acetone/Water). Consider purification by column chromatography. |

| Hydrolysis of Acyl Chloride back to Carboxylic Acid | 1. Use of non-anhydrous solvent or glassware. 2. Premature exposure to aqueous ammonia before activation is complete. | 1. Flame-dry glassware before use and use a certified anhydrous solvent. 2. Ensure the activation step is complete before proceeding to amidation. |

Safety and Hazard Management

This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated laboratory.

-

Thionyl Chloride (SOCl₂): Highly corrosive, toxic upon inhalation, and reacts violently with water to release toxic gases (SO₂ and HCl).[12][13][14][15]

-

Handling: Always handle in a chemical fume hood. Wear a lab coat, nitrile gloves (consider double-gloving), and chemical splash goggles with a face shield.[13]

-

Quenching: Never add water directly to thionyl chloride. To clean glassware, rinse with a small amount of isopropanol first, followed by water.

-

-

Ammonium Hydroxide (NH₄OH): Corrosive and causes severe skin burns and eye damage. The vapor is irritating to the respiratory system. Handle in a fume hood.

-

Dichloromethane (DCM): A suspected carcinogen and volatile solvent. Minimize inhalation and skin contact.

-

Personal Protective Equipment (PPE): A flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves are mandatory at all times.

References

- CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google P

- CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google P

-

Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC - NIH. (URL: [Link])

-

Making Amides from Carboxylic Acids - Chemistry LibreTexts. (URL: [Link])

-

A plausible mechanism for the synthesis of an amide using I starting... - ResearchGate. (URL: [Link])

-

Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. (URL: [Link])

-

A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents - KoreaScience. (URL: [Link])

-

One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (URL: [Link])

-

2-Methoxy-6-methylbenzaldehyde | C9H10O2 | CID 640238 - PubChem. (URL: [Link])

-

Organic Nitrogen Compounds, VII: Amides—The Rest of the Story | Spectroscopy Online. (URL: [Link])

-

Safety Data Sheet: Thionyl chloride - Carl ROTH. (URL: [Link])

-

INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. (URL: [Link])

-

Amide synthesis by acylation - Organic Chemistry Portal. (URL: [Link])

-

Chemistry of Amides - Chemistry LibreTexts. (URL: [Link])

-

Isolation and purification of 2-hydroxy-6-methyl benzoic acid synthetase from Penicillium griseofulvum - Huskie Commons. (URL: [Link])

-

Common Name: THIONYL CHLORIDE HAZARD SUMMARY - NJ.gov. (URL: [Link])

-

Introduction to IR Spectroscopy - Amides. - YouTube. (URL: [Link])

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides - Master Organic Chemistry. (URL: [Link])

-

N-Methoxy-N-methylbenzamide | C9H11NO2 | CID 569575 - PubChem. (URL: [Link])

-

Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (URL: [Link])

-

Amine to Amide (via Acid Chloride) - Common Conditions. (URL: [Link])

-

DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components | ACS Omega. (URL: [Link])

-

Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (URL: [Link])

-

Amide Synthesis - Fisher Scientific. (URL: [Link])

-

Functional Groups and IR Tables - Chemistry LibreTexts. (URL: [Link])

-

1H NMR (500 MHz, CDCl3) of N-benzyl-4-bromobenzamide - ResearchGate. (URL: [Link])

-

1H NMR (500 MHz, DMSO-d6) of 4-methylbenzamide - ResearchGate. (URL: [Link])

- CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzo

Sources

- 1. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2-Methoxy-6-methylbenzoic Acid | 6161-65-5 | TCI EUROPE N.V. [tcichemicals.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. pubs.acs.org [pubs.acs.org]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. nj.gov [nj.gov]

- 14. actylislab.com [actylislab.com]

- 15. spectrumchemical.com [spectrumchemical.com]

Application Notes & Protocols: 2-Methoxy-6-Methylbenzamide in the Synthesis of Heterocyclic Compounds

Introduction: The Strategic Value of 2-Methoxy-6-Methylbenzamide

Heterocyclic compounds form the structural core of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic synthesis of these scaffolds with high efficiency and control is a cornerstone of modern chemistry. 2-Methoxy-6-Methylbenzamide emerges as a highly valuable and versatile precursor in this context. Its unique substitution pattern—an amide directing group, an electronically influential ortho-methoxy group, and a sterically significant ortho-methyl group—provides a powerful toolkit for constructing complex heterocyclic systems, particularly through transition-metal-catalyzed C-H activation pathways.

The amide functionality is a robust directing group, capable of coordinating to a metal center and positioning it for the selective activation of the otherwise inert C-H bond at the ortho-position (C7). The ortho-methoxy group can exert a secondary directing effect through weak coordination and influences the electronic properties of the aromatic ring. The ortho-methyl group, while potentially a site for further functionalization, primarily defines the steric environment of the reactive center, influencing regioselectivity in annulation reactions.

This guide provides an in-depth exploration of the application of 2-Methoxy-6-Methylbenzamide in the synthesis of isoquinolones, a privileged heterocyclic motif in medicinal chemistry. We will dissect the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol, and discuss the causality behind the procedural choices, empowering researchers to leverage this unique building block in their own synthetic endeavors.

Core Application: Rhodium-Catalyzed Annulation for Isoquinolone Synthesis

A primary and powerful application of 2-Methoxy-6-Methylbenzamide is its use in rhodium(III)-catalyzed C-H/N-H annulation with alkynes to produce highly substituted isoquinolones.[1] This transformation is notable for its high efficiency, broad substrate scope, and excellent regioselectivity. The reaction proceeds via a directed C-H activation mechanism, forming the heterocyclic core in a single, atom-economical step.

Mechanistic Rationale & Causality

The accepted mechanism for this transformation involves a concerted metalation-deprotonation (CMD) pathway, which is favored for its lower activation barrier compared to oxidative addition or electrophilic substitution.[1][2]

Key Mechanistic Steps:

-

Catalyst Activation & Amide Coordination: The pre-catalyst, typically [RhCp*Cl2]2, reacts with a silver salt (e.g., AgSbF6) to generate a more electrophilic, catalytically active cationic Rh(III) species. This species coordinates to the benzamide substrate. The amide nitrogen acts as the initial binding point.

-

Directed C-H Activation: The coordinated amide group directs the Rh(III) center into close proximity with the C7-H bond. A concerted metalation-deprotonation event occurs, facilitated by a carboxylate base (e.g., acetate from the oxidant), to form a five-membered rhodacycle intermediate. This is the crucial C-H activation step that ensures regioselectivity.

-

Alkyne Insertion: The coordinated alkyne then inserts into the Rh-C bond of the rhodacycle. This migratory insertion typically proceeds with high regioselectivity, which is influenced by steric and electronic factors of both the alkyne and the rhodacycle.

-

Reductive Elimination & Product Formation: The resulting seven-membered rhodacycle intermediate undergoes reductive elimination to form the N-H bond of the isoquinolone product, releasing the heterocycle and a Rh(I) species.

-

Catalyst Regeneration: An oxidant, commonly Copper(II) acetate (Cu(OAc)2), is required to re-oxidize the Rh(I) back to the active Rh(III) state, thus closing the catalytic cycle and allowing the reaction to proceed with a sub-stoichiometric amount of the precious metal catalyst.[1]

Below is a diagram illustrating the catalytic cycle for this key transformation.

Caption: Rh(III)-catalyzed C-H activation cycle for isoquinolone synthesis.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of an 8-methoxy-5-methyl-substituted isoquinolone derivative.